molecular formula C18H14N2O5S B2689642 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate CAS No. 299953-18-7

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate

Cat. No.: B2689642
CAS No.: 299953-18-7
M. Wt: 370.38
InChI Key: IICPIKPWKDWEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is a complex organic compound that features a benzimidazole moiety fused with a coumarin structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of both benzimidazole and coumarin units in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate typically involves multi-step reactions. One common approach is the condensation of 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with 7-hydroxy-2H-chromen-2-one in the presence of a suitable base, followed by sulfonation with methanesulfonyl chloride. The reaction conditions often include:

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as recrystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-5°C.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzimidazole-coumarin derivatives.

Scientific Research Applications

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of benzimidazole and coumarin moieties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of dyes, optical materials, and catalysts.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to DNA and proteins, inhibiting their function, while the coumarin unit can generate reactive oxygen species (ROS) under certain conditions, leading to cell damage and apoptosis. The compound’s sulfonate group enhances its solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole-2-yl derivatives: Known for their antimicrobial and anticancer properties.

    Coumarin derivatives: Widely used in medicinal chemistry for their anticoagulant and anticancer activities.

    Methanesulfonate esters: Commonly used as intermediates in organic synthesis.

Uniqueness

3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate is unique due to the combination of benzimidazole and coumarin units, which imparts a broad spectrum of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-20-15-6-4-3-5-14(15)19-17(20)13-9-11-7-8-12(25-26(2,22)23)10-16(11)24-18(13)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IICPIKPWKDWEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC4=C(C=C(C=C4)OS(=O)(=O)C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.